1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide

Description

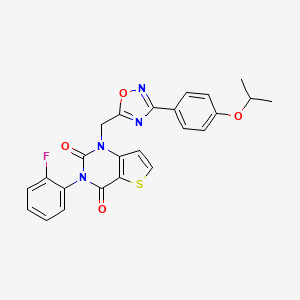

3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and fluorophenyl and propan-2-yloxyphenyl substituents, making it an interesting subject for scientific research.

Properties

Molecular Formula |

C24H19FN4O4S |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O4S/c1-14(2)32-16-9-7-15(8-10-16)22-26-20(33-27-22)13-28-19-11-12-34-21(19)23(30)29(24(28)31)18-6-4-3-5-17(18)25/h3-12,14H,13H2,1-2H3 |

InChI Key |

IPKSHNLWYCCUPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole ring and the subsequent attachment of the fluorophenyl and propan-2-yloxyphenyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: Researchers investigate its biological activity, including potential interactions with biological targets.

Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Its unique structure makes it a candidate for use in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluorophenyl)propionic acid: A simpler compound with a fluorophenyl group, used in various chemical applications.

(3-fluorophenyl)[4-(propan-2-yloxy)phenyl]methanamine: Another compound with similar substituents, studied for its chemical and biological properties.

Uniqueness

3-(2-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its complex structure, combining multiple functional groups and rings

Biological Activity

The compound 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of piperidine derivatives and features a quinoline moiety. Its structural formula is represented as follows:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it interacts with the indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .

- Signal Transduction Modulation : The compound may also influence signal transduction pathways associated with cell proliferation and apoptosis. This modulation is particularly relevant in cancer biology, where the dysregulation of these pathways contributes to tumor growth and resistance to therapy.

Antitumor Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. In vitro assays have shown that it exhibits significant cytotoxicity against human cancer cells, with IC50 values indicating potent anti-proliferative effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.045 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 0.038 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.050 | Inhibition of IDO1 |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics, with a half-life conducive to sustained therapeutic effects. The compound is metabolized primarily in the liver, with significant implications for dosing regimens in clinical settings.

Case Studies

- In Vivo Efficacy : A study conducted using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The reduction was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

- Combination Therapy : Preliminary findings suggest that combining this compound with existing chemotherapeutics enhances overall efficacy while minimizing side effects. This synergy could be pivotal in developing combination therapies for resistant cancer types.

Safety Profile

Toxicological assessments indicate that the compound exhibits a manageable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.